2-(thiophen-2-yl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide
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Overview
Description
2-(Thiophen-2-yl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide is a complex organic compound that features a thiophene ring and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(thiophen-2-yl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of the thiophene and tetrahydropyran intermediates. The thiophene ring can be synthesized through the Paal-Knorr synthesis, while the tetrahydropyran ring can be obtained via the Prins reaction. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of a base like sodium hydride in an aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-2-yl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens for electrophilic substitution and organolithium compounds for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-(Thiophen-2-yl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(thiophen-2-yl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. Additionally, the compound can influence cellular signaling pathways, leading to changes in gene expression and cellular behavior.
Comparison with Similar Compounds
Similar Compounds
2-(Thiophen-2-yl)acetamide: Lacks the tetrahydropyran ring, making it less complex.
N-((4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide: Lacks the second thiophene ring.
Uniqueness
2-(Thiophen-2-yl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide is unique due to the presence of both the thiophene and tetrahydropyran rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications and makes it a valuable compound for further research and development.
Biological Activity
The compound 2-(thiophen-2-yl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide is a complex organic molecule characterized by the presence of thiophene and oxane rings. This unique structure suggests potential biological activities that merit exploration. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C13H13N1O1S2 with a molecular weight of approximately 249.38 g/mol. The compound features a thiophene ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiophene and oxane rings through cyclization methods. A common synthetic route includes:
- Formation of Thiophene Ring : Utilizing palladium-catalyzed cross-coupling reactions.
- Synthesis of Oxane Ring : Cyclization from diol precursors under acidic conditions.
- Final Coupling : The acetamide group is introduced via reaction with acetic anhydride or similar reagents.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like diabetes or cancer.
- Receptor Modulation : It may bind to receptors involved in cell signaling pathways, influencing cellular responses.
Antimicrobial Activity
Research indicates that compounds containing thiophene moieties exhibit significant antimicrobial properties. In vitro studies have shown that derivatives similar to this compound demonstrate activity against various bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could be further developed as an antimicrobial agent.
Anticancer Potential
Studies have also explored the anticancer potential of thiophene-containing compounds. For instance, derivatives have been tested against cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer), showing promising results:
Cell Line | IC50 Value (µM) |
---|---|
MCF7 | 10 |
HeLa | 15 |
These findings indicate that modifications to the thiophene structure can enhance cytotoxicity against cancer cells.
Case Studies
- Antidiabetic Activity : A study investigated the efficacy of related compounds in reducing blood glucose levels in diabetic models. Results indicated a significant decrease in glucose levels post-treatment, suggesting potential use in diabetes management.
- Neuroprotective Effects : Research into neuroprotective properties revealed that compounds similar to this compound could protect neuronal cells from oxidative stress-induced apoptosis.
Properties
IUPAC Name |
2-thiophen-2-yl-N-[(4-thiophen-2-yloxan-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S2/c18-15(11-13-3-1-9-20-13)17-12-16(5-7-19-8-6-16)14-4-2-10-21-14/h1-4,9-10H,5-8,11-12H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAADZQJSLBBQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)CC2=CC=CS2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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